molecular formula C10H9ClO3 B8710218 4-(4-Chlorophenyl)-2-oxobutanoic acid

4-(4-Chlorophenyl)-2-oxobutanoic acid

Cat. No.: B8710218
M. Wt: 212.63 g/mol
InChI Key: HNZMKKXVFZVKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-oxobutanoic acid is a chlorinated aromatic compound with a ketone and carboxylic acid functional group. Its structure consists of a butanoic acid backbone substituted with a 4-chlorophenyl group at the fourth carbon and a ketone group at the second carbon. The electron-withdrawing chlorine atom and the ketone group influence its reactivity, making it a versatile intermediate in nucleophilic additions or condensations .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-oxobutanoic acid

InChI

InChI=1S/C10H9ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5H,3,6H2,(H,13,14)

InChI Key

HNZMKKXVFZVKII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Chlorophenyl)-2-oxobutanoic acid with structurally related compounds, focusing on substituents, molecular properties, and biological activities.

Compound Name Key Substituents Molecular Formula Key Properties/Activities Reference
This compound 4-Cl-phenyl, 2-oxo, COOH C₁₀H₉ClO₃ Base compound; serves as a synthetic intermediate.
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Cl-phenyl, 4-F-phenylamino, 4-oxo, COOH C₁₆H₁₂ClFNO₃ Enhanced lipophilicity due to fluorine; potential CNS activity.
4-[4-(4-Chlorophenoxy)phenyl]-4-oxobutanoic acid 4-Cl-phenoxy, 4-oxo, COOH C₁₆H₁₃ClO₄ Phenoxy group increases steric bulk; may affect receptor binding.
4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid 4-Cl-phenyl, cyclopropylamino, 4-oxo, COOH C₁₃H₁₄ClNO₃ Cyclopropyl group introduces rigidity; possible metabolic stability.
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Sulfanyl-carboxymethyl, 4-oxo, COOH C₁₂H₁₂O₅S Sulfanyl group enables disulfide formation; antiproliferative activity reported.
4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid 3-Cl-4-OMe-phenyl, 4-oxo, COOH C₁₁H₁₁ClO₄ Methoxy group enhances solubility; used in high-purity intermediates.
4-(4-Chlorophenyl)pyridine 4-Cl-phenyl, pyridine C₁₁H₈ClN Lacks ketone and COOH groups; exhibits antibacterial activity against Xanthomonas species.

Structural and Functional Analysis

Substituent Effects on Reactivity: Fluorine vs. Sulfanyl Groups: Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () exhibit redox-sensitive properties, useful in prodrug design.

Biological Activity :

  • The antibacterial activity of 4-(4-chlorophenyl)pyridine () highlights the importance of the pyridine ring, absent in the parent compound.
  • Antiproliferative effects in sulfanyl-containing analogs () suggest that sulfur-based modifications enhance cytotoxicity.

Synthetic Accessibility: Derivatives like 4-(4-chlorophenoxy)phenyl-4-oxobutanoic acid () are synthesized via Friedel-Crafts acylation, while Michael addition is used for sulfanyl derivatives ().

Key Research Findings

  • Antiproliferative Potential: Sulfanyl-modified derivatives () inhibit cancer cell proliferation, with IC₅₀ values in the micromolar range.
  • Solubility and Stability : Methoxy-substituted analogs () demonstrate improved aqueous solubility, critical for pharmaceutical formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.